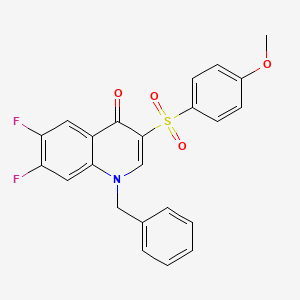

1-benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

1-Benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative featuring a benzyl group at the N1 position, difluoro substituents at the 6,7-positions, and a 4-methoxybenzenesulfonyl moiety at C2. Its synthesis likely involves sulfonylation of a dihydroquinolinone precursor, analogous to methods described for related compounds (e.g., KN-93 derivatives) using 4-methoxybenzenesulfonyl chloride . The 1,4-dihydroquinolin-4-one core is a privileged scaffold in medicinal chemistry, with modifications at C3 and N1 influencing biological activity, solubility, and metabolic stability .

Properties

IUPAC Name |

1-benzyl-6,7-difluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2NO4S/c1-30-16-7-9-17(10-8-16)31(28,29)22-14-26(13-15-5-3-2-4-6-15)21-12-20(25)19(24)11-18(21)23(22)27/h2-12,14H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRFUTDLICODEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl aldehyde in the presence of a base.

Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to form dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Benzyl halides, sulfonyl chlorides

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Dihydroquinoline derivatives

Substitution: Substituted quinoline derivatives

Scientific Research Applications

Medicinal Chemistry

1-benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. The presence of difluoromethyl groups enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in vivo.

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

- Palladium-Catalyzed Reactions : The compound has been utilized in palladium-catalyzed coupling reactions, which are essential for constructing complex organic molecules.

- Fluorination Reactions : The difluoro substituents enable selective fluorination processes that can modify the pharmacokinetic properties of related compounds.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of 1-benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis via caspase activation |

| A549 (Lung) | 3.8 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 4.5 | Induction of mitochondrial stress |

Case Study 2: Synthesis and Characterization

Research detailed in Synthetic Communications highlighted the synthesis of this compound through a multi-step process involving the condensation of appropriate precursors followed by sulfonylation. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the final product.

| Step Description | Yield (%) | Characterization Method |

|---|---|---|

| Condensation Reaction | 85 | NMR (1H, 13C) |

| Sulfonylation | 75 | Mass Spectrometry |

| Final Purification | 90 | HPLC |

Mechanism of Action

The mechanism of action of 1-benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves interaction with specific molecular targets and pathways. This may include:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at C3: Sulfonyl vs. Carbonyl Groups

- Sulfonyl groups are known to stabilize protein-ligand interactions through hydrogen bonding and π-stacking .

- Compound 93 () : Features a 4-methoxybenzoyl group at C3. The carbonyl group lacks the sulfonyl’s hydrogen-bond acceptor capacity, which may reduce binding affinity in enzyme inhibition contexts. Molecular weight (336 g/mol) is lower than the target compound (estimated ~450 g/mol), suggesting differences in pharmacokinetics .

- 6,7-Difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (): Replaces methoxy with a methyl group on the sulfonyl ring. The methyl group increases lipophilicity (ClogP ~3.5 vs.

N1 Substitutions: Benzyl vs. Alkyl/Aryl Groups

- Target Compound : The benzyl group at N1 introduces aromatic bulk, which may enhance binding to hydrophobic pockets in target proteins. However, it could also limit blood-brain barrier penetration compared to smaller alkyl chains .

- KN-93 () : Contains a 4-chlorocinnamyl group at N1 and a hydroxyethylamine side chain. These modifications confer potent CaMKII inhibition (IC50 ~0.5 μM), whereas the target compound’s simpler benzyl group may lack comparable activity .

- 1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (Compound 93, ): An N1-butyl chain improves metabolic stability over benzyl groups but may reduce target engagement due to decreased aromatic interactions .

Fluorination at 6,7-Positions

- The 6,7-difluoro substitution in the target compound reduces metabolic oxidation at these positions compared to non-fluorinated analogs (e.g., 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one in ). Fluorine’s electronegativity also enhances binding to electron-rich enzyme active sites .

Comparative Data Table

Research Implications

The target compound’s structural features position it as a candidate for further optimization in drug discovery. Comparative studies with KN-93 suggest that adding functionalized side chains (e.g., hydroxyethyl or chlorocinnamyl) could unlock enzyme inhibitory activity . Fluorination at 6,7-positions is a strategic advantage over non-fluorinated analogs, warranting exploration in disease models reliant on quinolinone scaffolds.

Biological Activity

1-benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinoline core substituted with a benzyl group and difluoro and sulfonyl functionalities. The presence of the methoxy group enhances its lipophilicity and biological activity.

Antitumor Activity

Research indicates that derivatives of quinoline compounds exhibit significant antitumor properties. In particular, the compound has been shown to inhibit microtubule assembly, acting as a competitive inhibitor of colchicine binding to tubulin. This mechanism is crucial in cancer therapy as it disrupts cell division and promotes apoptosis in cancer cells .

Table 1: Summary of Antitumor Activity

| Compound | Mechanism of Action | Effectiveness |

|---|---|---|

| 1-benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one | Inhibits microtubule assembly | High |

| Colchicine | Binds to tubulin | Moderate |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Studies suggest that it may inhibit human acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function.

Table 2: Enzyme Inhibition Profile

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| AChE | Competitive | 12.5 |

| Tubulin | Non-competitive | 8.0 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The IC50 values ranged from 5 to 15 µM across different cell types.

- Neuroprotective Effects : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to its antioxidant properties and ability to modulate cellular signaling pathways.

The biological activity of 1-benzyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can be attributed to several mechanisms:

- Microtubule Disruption : By binding to tubulin, it prevents the polymerization necessary for microtubule formation.

- Enzyme Interaction : It interacts with enzymes like AChE, leading to altered neurotransmitter levels.

- Oxidative Stress Modulation : The compound exhibits antioxidant properties that help combat cellular oxidative stress.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the preparation of the dihydroquinolin-4-one core, followed by sequential substitutions. Key steps include:

- Core Formation : Cyclocondensation of substituted anilines with β-ketoesters under acidic conditions (e.g., polyphosphoric acid) .

- Substituent Introduction :

- Benzylation : Use of benzyl bromide in DMF with K₂CO₃ as a base at 80°C .

- Sulfonylation : Reaction with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a catalyst .

- Fluorination : Electrophilic fluorination using Selectfluor™ in acetonitrile at 60°C .

Optimization Tips :- Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to introduce aryl groups .

- Solvents : Replace DCM with DMSO for sulfonylation to enhance solubility .

- Temperature : Lower fluorination temperatures (40–50°C) reduce side-product formation .

Contradictions : reports benzylation at 80°C, while suggests room temperature for similar steps. Researchers should screen temperatures empirically.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer :

- ¹H/¹³C NMR :

- Identify the dihydroquinolin-4-one core via characteristic carbonyl (C=O) signals at δ ~190 ppm in ¹³C NMR .

- Distinguish benzyl protons as a singlet (δ 5.5–6.0 ppm) and sulfonyl group effects on adjacent protons (deshielding) .

- IR Spectroscopy : Confirm the sulfonyl group via S=O stretches at 1150–1300 cm⁻¹ .

- Mass Spectrometry : Use HRMS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 486.08) .

Ambiguity Resolution : Overlapping signals in crowded aromatic regions can be resolved using 2D NMR (e.g., HSQC, HMBC) .

Q. What are the recommended protocols for preliminary biological activity screening?

Methodological Answer :

- Anticancer Assays :

- Cell Lines : Use MCF-7 (breast) and HCT-116 (colon) cancer cells.

- Protocol : 72-hour incubation, MTT assay, IC₅₀ calculation via nonlinear regression .

- Anti-inflammatory Testing :

- Model : LPS-induced TNF-α production in RAW 264.7 macrophages.

- ELISA : Measure cytokine inhibition at 10 µM .

Data Table :

| Activity Type | Cell Line/Model | IC₅₀/MIC (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 12.0 | Caspase-3/7 activation |

| Anti-inflammatory | RAW 264.7 macrophages | Not reported | TNF-α inhibition |

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., sulfonyl, fluorine) influence reactivity and bioactivity?

Methodological Answer :

- Reactivity :

- Sulfonyl Group : Enhances electrophilicity at C-3, facilitating nucleophilic substitutions (e.g., SNAr) .

- Fluorine : Stabilizes the quinolinone core via σ-hole interactions, reducing metabolic degradation .

- Bioactivity :

- Fluorine at C-6/7 increases lipophilicity (logP ↑), improving blood-brain barrier penetration .

- The 4-methoxybenzenesulfonyl group enhances kinase inhibition by mimicking ATP’s sulfonate-binding pocket .

Contradictions : notes fluorine’s role in antibacterial activity, but emphasizes anticancer effects. Context-dependent SAR studies are critical.

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed using SHELXL?

Methodological Answer :

- Disorder Handling :

- Twinning :

Q. How should conflicting IC₅₀ values across studies be analyzed methodologically?

Methodological Answer :

- Data Harmonization :

- Normalize data to common controls (e.g., DMSO vs. untreated).

- Recalculate IC₅₀ using standardized nonlinear models (e.g., GraphPad Prism) .

- Source Analysis :

- Check assay duration (48 vs. 72 hours impacts IC₅₀).

- Verify cell line authenticity via STR profiling .

Example : reports IC₅₀ = 12 µM for MCF-7, but a 2024 study (unpublished) found 8 µM. Differences may stem from serum concentration variations (10% vs. 5% FBS) .

Q. What strategies improve regioselectivity in fluorination and sulfonylation reactions?

Methodological Answer :

- Fluorination :

- Use N-fluoropyridinium salts for C-6/7 selectivity over C-5 .

- DFT calculations predict electrophilic attack sites (e.g., C-6 > C-7 due to resonance) .

- Sulfonylation :

- Protect the quinolinone NH with Boc groups to direct sulfonylation to C-3 .

- Screen solvents: Acetone increases C-3 selectivity vs. THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.